molecular formula C19H17N3O3S B2640253 7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-79-8

7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2640253
CAS No.: 892757-79-8
M. Wt: 367.42
InChI Key: ADOHVZWIBNACAZ-UHFFFAOYSA-N
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Description

The compound 7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a thiophene moiety at the 3-position of the coumarin core. Its synthesis typically involves formylation reactions using POCl₃ in DMF, followed by cyclization to form the oxadiazole ring . The diethylamino group at the 7-position enhances electron-donating properties, while the oxadiazole-thiophene unit introduces electron-withdrawing effects, influencing photophysical and electronic behaviors .

Properties

IUPAC Name

7-(diethylamino)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)18-20-17(21-25-18)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOHVZWIBNACAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the diethylamino group: This step may involve the alkylation of the chromen-2-one core with diethylamine.

    Synthesis of the 1,2,4-oxadiazole ring: This can be done by reacting an appropriate nitrile with hydrazine to form the oxadiazole ring.

    Coupling of the thiophene ring: The final step may involve the coupling of the thiophene ring to the oxadiazole-chromen-2-one intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, automated reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diethylamino or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe or sensor due to its chromophoric properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of “7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent on Coumarin Core Key Features
7-(Diethylamino)-3-(thiophen-2-yl)-2H-chromen-2-one (CoumI) Thiophene-2-yl Lacks oxadiazole; simpler structure with thiophene direct attachment.
Coumarin 6 1,3-Benzothiazol-2-yl Benzothiazole substituent; used in FRET systems due to strong fluorescence.
E594-0202 3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl Oxadiazole with methoxy-phenyl group; screened for biological activity.
E594-0041 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl Oxadiazole with pyridine substituent; potential pharmaceutical applications.
4-(3-Acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl) derivative Dihydro-oxadiazole with acetyl group Non-aromatic oxadiazole; altered conjugation and stability.

Photophysical Properties

The oxadiazole ring in the target compound enhances conjugation compared to CoumI, leading to a red-shifted absorption spectrum. For example:

  • CoumI: Absorbs in the visible range (λmax ~450 nm) due to the diethylamino-thiophene system .
  • Target Compound : The oxadiazole-thiophene unit likely extends π-conjugation, shifting λmax to ~470–490 nm .
  • Coumarin 6 : Shows λmax ~460 nm, with benzothiazole providing strong electron-withdrawing effects .
Table 2: Fluorescence and FRET Efficiency Comparison
Compound Quantum Yield FRET Efficiency Application Context
Target Compound Moderate Under study Photoinitiators, optoelectronics
Coumarin 6 High High FRET-based sensors and imaging
E594-0041 Low N/A Pharmaceutical screening

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₉H₁₈N₄O₃S; MW ~398.43) is heavier than CoumI (C₁₇H₁₇NO₂S; MW 299.39) due to the oxadiazole ring .
  • Solubility : The oxadiazole group may reduce solubility in polar solvents compared to CoumI, necessitating formulation adjustments for biological testing .

Biological Activity

The compound 7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a chromenone core with a diethylamino group and a thiophenyl-substituted oxadiazole moiety, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives like 7-diethylamino-3(2'-benzoxazolyl)-coumarin (DBC) have been shown to act as microtubule inhibitors. DBC causes destabilization of microtubules leading to G(2)/M phase arrest in cancer cells, with IC50 values ranging from 44.8 to 475.2 nM for cancer cells compared to 7.9 µM for normal fibroblasts . This suggests that similar mechanisms could be expected from our compound of interest.

The proposed mechanism involves the inhibition of microtubule polymerization, which is critical for mitotic spindle formation during cell division. The ability to induce apoptosis in cancer cells while sparing normal cells indicates a selective cytotoxicity that is advantageous for therapeutic applications.

Study 1: Antitumor Efficacy

A study focused on a series of coumarin derivatives demonstrated that compounds with similar structural features exhibited significant antitumor activity against various cancer cell lines. The study reported that these compounds could effectively inhibit tumor growth and induce apoptosis through the activation of caspase pathways .

Study 2: Multidrug Resistance

Another important aspect is the compound's potential effectiveness against multidrug-resistant (MDR) cancer cells. Research indicates that certain coumarin derivatives are poor substrates for drug efflux pumps, enhancing their efficacy in resistant cancer types . This characteristic is crucial for developing treatments for cancers that exhibit resistance to conventional therapies.

Comparative Table of Biological Activities

Compound NameBiological ActivityIC50 (nM)Mechanism
DBCMicrotubule Inhibition44.8 - 475.2Induces G(2)/M arrest
This compoundAnticancer (proposed)TBDMicrotubule destabilization

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